molecular formula C12H12N6 B11869449 7-Benzyl-6-hydrazinyl-7h-purine CAS No. 13516-49-9

7-Benzyl-6-hydrazinyl-7h-purine

Katalognummer: B11869449
CAS-Nummer: 13516-49-9
Molekulargewicht: 240.26 g/mol
InChI-Schlüssel: AYXUVDMYJQUMAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Benzyl-6-hydrazinyl-7H-purine is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of a benzyl group at the 7th position and a hydrazinyl group at the 6th position of the purine ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-6-hydrazinyl-7H-purine typically involves the alkylation of 6-hydrazinylpurine with benzyl halides. The reaction is carried out in a biphasic system, often using liquid-liquid or liquid-solid interphase catalysis. Quaternary ammonium salts or crown ethers like 18-crown-6 are commonly used as catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process typically involves recrystallization or chromatography to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

7-Benzyl-6-hydrazinyl-7H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted purines .

Wissenschaftliche Forschungsanwendungen

7-Benzyl-6-hydrazinyl-7H-purine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and nucleic acid chemistry.

    Medicine: Research into its potential as an anticancer agent and its role in inhibiting specific enzymes is ongoing.

    Industry: It is used in the development of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of 7-Benzyl-6-hydrazinyl-7H-purine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound also participates in signaling pathways by acting as a ligand for certain receptors, influencing cellular processes such as proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Benzyl-6-hydrazinyl-7H-purine is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research in various fields, including medicinal chemistry and biochemistry .

Eigenschaften

CAS-Nummer

13516-49-9

Molekularformel

C12H12N6

Molekulargewicht

240.26 g/mol

IUPAC-Name

(7-benzylpurin-6-yl)hydrazine

InChI

InChI=1S/C12H12N6/c13-17-12-10-11(14-7-15-12)16-8-18(10)6-9-4-2-1-3-5-9/h1-5,7-8H,6,13H2,(H,14,15,17)

InChI-Schlüssel

AYXUVDMYJQUMAZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C(=NC=N3)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.